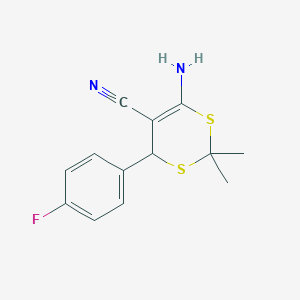![molecular formula C15H14O B14355632 1-([1,1'-Biphenyl]-2-yl)propan-1-one CAS No. 92548-82-8](/img/structure/B14355632.png)
1-([1,1'-Biphenyl]-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by a biphenyl group attached to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-([1,1’-Biphenyl]-2-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Biphenyl carboxylic acids.
Reduction: 1-([1,1’-Biphenyl]-2-yl)propan-1-ol.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)propan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ketone moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
1-Phenyl-1-propanone: Similar structure but lacks the biphenyl group.
Biphenyl: Lacks the propanone moiety.
Propiophenone: Another aromatic ketone with a different substitution pattern.
Uniqueness: 1-([1,1’-Biphenyl]-2-yl)propan-1-one is unique due to the presence of both the biphenyl and propanone groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
92548-82-8 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(2-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clave InChI |
NCSYADOGPPUQKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
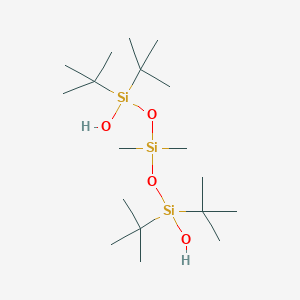
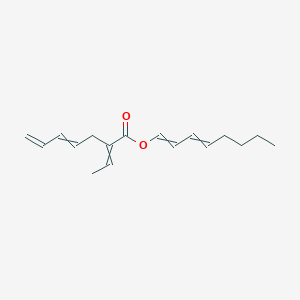
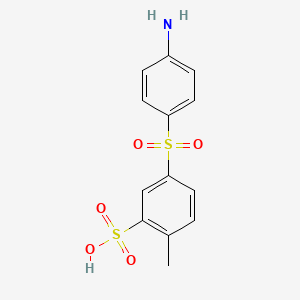
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

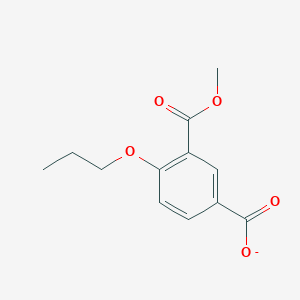
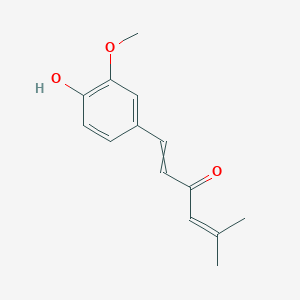
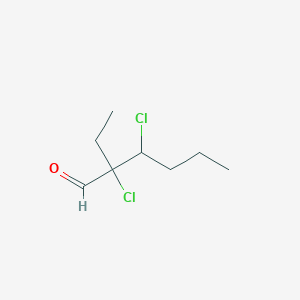
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)


